molecular formula C23H24N6O7S2 B601318 Methyl ceftazidime CAS No. 1354396-23-8

Methyl ceftazidime

Cat. No.: B601318
CAS No.: 1354396-23-8
M. Wt: 560.6 g/mol
InChI Key: SQQLCFFMLJEMPT-GPQTWHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ceftazidime is a chemical reagent of significant interest in pharmaceutical and microbiological research. As a derivative of the third-generation cephalosporin antibiotic ceftazidime , it is primarily utilized in non-clinical studies, such as analytical method development and as a reference standard in mass spectrometry. Researchers value this compound for investigating the structure-activity relationships (SAR) of beta-lactam antibiotics, particularly how modifications to the core structure influence stability against beta-lactamase enzymes . Its mechanism of action is presumed to be analogous to other cephalosporins, which function as bactericidal agents by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs) . This activity makes it a valuable tool for studying bacterial resistance mechanisms and for the development of novel antibacterial agents. It is critical to note that this compound is provided strictly For Research Use Only and is not for use in humans or as a therapeutic agent.

Properties

CAS No.

1354396-23-8

Molecular Formula

C23H24N6O7S2

Molecular Weight

560.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1

InChI Key

SQQLCFFMLJEMPT-GPQTWHBLSA-N

SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

In a landmark study, researchers synthesized this compound by reacting ceftazidime with methylating agents under controlled conditions. The process utilized dimethyl sulfoxide (DMSO) as a solvent and diethyl ether ((C₂H₅)₂O) as a co-solvent. Methylation was achieved through nucleophilic substitution, where the carboxylate ion of ceftazidime reacted with methyl donors. The reaction mixture was stirred at ambient temperature (20–25°C) for 6–8 hours, followed by purification via column chromatography.

Key Parameters:

  • Solvent System : DMSO/(C₂H₅)₂O (3:1 v/v)

  • Temperature : 20–25°C

  • Reaction Time : 6–8 hours

  • Yield : 78–82% (isolated)

  • Purity : ≥98% (HPLC)

Structural Confirmation

The synthesized product was characterized using liquid chromatography-mass spectrometry (LC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum exhibited a molecular ion peak at m/z 560.1, corresponding to the molecular formula C₂₃H₂₄N₆O₇S₂. NMR analysis confirmed the methoxy group’s presence at δ 3.72 ppm (singlet, 3H) in the ¹H spectrum and δ 52.8 ppm in the ¹³C spectrum.

Unintentional Formation During Ceftazidime Synthesis

This compound frequently arises as a process-related impurity during industrial-scale ceftazidime production. Its formation is linked to the use of methanol or other methyl-containing reagents in critical synthesis steps.

Mechanism of Formation

During the acylation of 7-APCA (7-amino-3-(1-picolyl)cephem-4-carboxylic acid) with the thiazole side chain, methanol or methyl esters in the reaction medium can lead to transesterification. For instance, in Step 2 of the ceftazidime synthesis described in Patent CN102286003A, methylene chloride and methanol are used as solvents. Residual methanol reacts with the activated ester intermediate, resulting in this compound formation.

Critical Risk Factors:

  • Solvent Choice : Methanol as a co-solvent increases methyl ester impurity risk.

  • Reaction pH : Alkaline conditions (pH 7.0–9.0) favor nucleophilic attack by methoxide ions.

  • Temperature : Elevated temperatures (>15°C) accelerate esterification.

Case Study: Impurity Generation in Tert-Butyl Ester Hydrolysis

A patent focused on reducing impurity H (this compound) revealed that during the hydrolysis of ceftazidime tert-butyl ester to ceftazidime hydrochloride, residual methanol in the reaction mixture led to methyl ester formation. The study reported impurity levels up to 0.3% under suboptimal conditions.

Process Modifications to Minimize Impurity:

  • Solvent Replacement : Substituting methanol with tert-butanol in the acylation step.

  • Temperature Control : Maintaining hydrolysis at 15–20°C.

  • pH Adjustment : Strict control at pH 4.0–4.2 during crystallization.

Analytical and Industrial Implications

Quantification and Control

Regulatory guidelines mandate this compound levels in ceftazidime APIs to be ≤0.15%. HPLC methods using C18 columns and phosphate buffer-acetonitrile mobile phases are standard for quantification.

Typical HPLC Conditions:

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.05 M KH₂PO₄ (pH 3.0):ACN (85:15 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2 min (ceftazidime), 10.5 min (this compound)

Industrial Optimization Strategies

Recent patents emphasize solvent selection and process intensification to suppress this compound formation:

  • Patent CN109912625B : Advocates using chloroform-tert-butanol mixtures instead of methanol-containing solvents, reducing impurity H to <0.1%.

  • Patent CN102286003A : Implements hexamethyldisilazane and trimethylchlorosilane as silylating agents to minimize methanol use in parent nucleus derivatization .

Chemical Reactions Analysis

Types of Reactions: Methyl ceftazidime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl ceftazidime has a wide range of applications in scientific research:

Mechanism of Action

Methyl ceftazidime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Ceftazidime is compared below with structurally related cephalosporins and carbapenems, focusing on side-chain modifications, antimicrobial spectra, and resistance profiles.

Compound Key Structural Features Spectrum of Activity Resistance Concerns
Ceftazidime Dimethylacetic acid at R1; C4 carboxylate Strong against P. aeruginosa, Enterobacteriaceae; weak against staphylococci High resistance in Acinetobacter, Enterobacter cloacae
Ceftolozane Oxime group at R1; lacks dimethylacetic acid Enhanced Gram-negative coverage but reduced P. aeruginosa activity vs. ceftazidime Lower resistance in P. aeruginosa due to altered PBP affinity
Cefoperazone Ureido-2,3-dioxopiperazine group at R1 Broad Gram-negative activity; moderate P. aeruginosa coverage Susceptible to hydrolysis by AmpC β-lactamases
Moxalactam Carboxyl group on α-carbon; oxyimino side chain Activity against Bacteroides fragilis; less potent vs. P. aeruginosa Risk of bleeding due to N-methylthiotetrazole (NMTT) side chain
Cefiderocol Chlorocatechol siderophore moiety; identical C7 side chain to ceftazidime Superior activity against carbapenem-resistant P. aeruginosa and Acinetobacter Resistance mediated by altered iron uptake systems
Imipenem Carbapenem core with hydroxyethyl side chain Broadest spectrum, including anaerobes and multidrug-resistant P. aeruginosa High resistance in Acinetobacter baumannii due to OXA enzymes

Antimicrobial Efficacy and Clinical Performance

  • Against Pseudomonas aeruginosa: Ceftazidime (MIC90: 8 mg/L) outperforms cefoperazone (MIC90: 32 mg/L) and moxalactam (MIC90: 64 mg/L) but is less potent than cefiderocol (MIC90: 2 mg/L) . Resistance in P. aeruginosa increased from 10% to 37% between 1985–1987 due to chromosomal β-lactamase overexpression .
  • Against Enterobacteriaceae:
    Ceftazidime shares similar efficacy with cefotaxime and cefepime but shows higher resistance rates in Enterobacter cloacae (79–91%) compared to cefiderocol (<10%) .

  • Carbapenems vs. Ceftazidime:
    Imipenem demonstrates superior efficacy in febrile neutropenia (response rate: 70% vs. ceftazidime’s 41–44%) but poses higher risks of Clostridioides difficile infection .

Q & A

Q. What standardized protocols are recommended for assessing the stability of methyl ceftazidime in aqueous solutions under varying experimental conditions?

Stability studies should follow guidelines such as ICH Q2(R1) for analytical validation . Key parameters include pH (3.0–7.0), temperature (25–40°C), and buffer composition (e.g., phosphate or acetate). High-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used to quantify degradation products, with validation criteria for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) . Degradation kinetics (e.g., first-order rate constants) should be calculated to predict shelf-life under different storage conditions .

Q. How does the molecular structure of this compound confer resistance to β-lactamase hydrolysis?

The R1 side chain of this compound contains a dimethyl acetate group, which enhances interaction with AmpC β-lactamase residues (e.g., Arg349, Ser343). Crystallographic studies show conformational flexibility in the acyl-enzyme complex, allowing adaptive binding despite mutations in bacterial enzymes . Comparative enzyme kinetics (e.g., kcat/Km ratios) between wild-type and variant enzymes (e.g., Arg349Ala) demonstrate minimal impact on hydrolysis rates, confirming structural optimization for stability .

Advanced Research Questions

Q. How should researchers design clinical studies to evaluate this compound’s efficacy against carbapenem-resistant Gram-negative pathogens?

Studies should employ a randomized, double-blind design with active comparators (e.g., meropenem) and stratification by infection type (e.g., cUTI, cIAI). Primary endpoints may include clinical cure rates at test-of-cure (TOC) visits (day 21–28 post-treatment) and microbiological eradication. Subgroup analyses should account for comorbidities (e.g., renal impairment) and prior antibiotic exposure . Pooled data from Phase II/III trials (n > 4,000) indicate comparable efficacy (85.3% vs. 87.1% for comparators) but require adjustment for heterogeneity in comparator regimens and infection severity .

Q. What methodological approaches resolve contradictions in susceptibility data for this compound across bacterial strains?

Discrepancies in minimum inhibitory concentration (MIC) values may arise from differences in testing protocols (e.g., broth microdilution vs. disc diffusion). Researchers should:

  • Validate methods using CLSI/EUCAST guidelines.
  • Cross-reference phenotypic data (e.g., RAST results at 4–8 hours) with genotypic profiling (e.g., blaCTX-M, blaKPC alleles) .
  • Apply multivariable regression to control for confounders like efflux pump overexpression or porin mutations .

Q. How can structural modifications enhance this compound’s activity against multidrug-resistant Pseudomonas aeruginosa?

Rational drug design should focus on:

  • C3/C4 carboxylate optimization : Introduce steric hindrance groups (e.g., methyl-thiadiazole) to reduce hydrolysis by metallo-β-lactamases.
  • R2 side-chain diversification : Replace the pyridinium group with bicyclic amines to improve penetration through porin channels .
  • Synergistic combinations : Pair with avibactam (β-lactamase inhibitor) at fixed ratios (e.g., 4:1 ceftazidime:avibactam) to restore susceptibility in vitro .

Data Interpretation and Reporting

Q. What statistical methods are critical for analyzing this compound’s safety profile in pooled clinical trial data?

Use Cox proportional hazards models to compare adverse event (AE) rates (e.g., nephrotoxicity, hypersensitivity) between treatment arms, adjusting for baseline covariates (age, renal function). Kaplan-Meier curves should visualize time-to-AE onset. Report incidence rates as events per 100 patient-days with 95% confidence intervals. Meta-analyses of Phase III trials show AE rates of 49.2% for ceftazidime-avibactam vs. 47.6% for comparators, with no significant differences in serious AEs (8.7% vs. 7.2%) .

Q. How should researchers address variability in analytical methods for this compound quantification?

Harmonize assays using USP monographs for relative retention times and impurity thresholds (e.g., Δ-3 isomer ≤ 0.5%). Cross-validate HPLC methods with mass spectrometry (LC-MS/MS) for trace-level detection . Report assay results with system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000) .

Experimental Reproducibility

Q. What steps ensure reproducibility in this compound’s in vitro pharmacokinetic/pharmacodynamic (PK/PD) models?

  • Use biorelevant media (e.g., Mueller-Hinton II with 25 mg/L Ca²⁺) to simulate human serum concentrations.
  • Apply dose-ranging studies with static (time-kill) or dynamic (hollow-fiber) models.
  • Calculate PK/PD targets (e.g., %T > MIC) using nonparametric superposition for Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.